molecular formula C13H18ClNO3 B14021666 Methyl (2S)-2-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride

Methyl (2S)-2-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B14021666
M. Wt: 271.74 g/mol
InChI Key: HCPGCBNLJPBICZ-ULIKACSMSA-N
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Description

Methyl (2S)-2-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a 2-methoxyphenyl group.

    Esterification: The carboxylate group is introduced through an esterification reaction.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could occur at the ester or carboxylate groups.

    Substitution: The pyrrolidine ring can undergo substitution reactions, particularly at positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or other electrophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could yield an alcohol or amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying biological processes involving pyrrolidine derivatives.

    Medicine: Potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: Possible applications in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Methyl (2S)-2-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride would depend on its specific biological target. Generally, pyrrolidine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-(2-hydroxyphenyl)pyrrolidine-3-carboxylate hydrochloride
  • Methyl (2S)-2-(2-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride
  • Methyl (2S)-2-(2-nitrophenyl)pyrrolidine-3-carboxylate hydrochloride

Uniqueness

Methyl (2S)-2-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.

Properties

Molecular Formula

C13H18ClNO3

Molecular Weight

271.74 g/mol

IUPAC Name

methyl (2S)-2-(2-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C13H17NO3.ClH/c1-16-11-6-4-3-5-9(11)12-10(7-8-14-12)13(15)17-2;/h3-6,10,12,14H,7-8H2,1-2H3;1H/t10?,12-;/m1./s1

InChI Key

HCPGCBNLJPBICZ-ULIKACSMSA-N

Isomeric SMILES

COC1=CC=CC=C1[C@@H]2C(CCN2)C(=O)OC.Cl

Canonical SMILES

COC1=CC=CC=C1C2C(CCN2)C(=O)OC.Cl

Origin of Product

United States

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